molecular formula C7H11N3O2 B13571079 2-Azidocyclohexane-1-carboxylic acid

2-Azidocyclohexane-1-carboxylic acid

Cat. No.: B13571079
M. Wt: 169.18 g/mol
InChI Key: FUKMDNCTORBUJS-UHFFFAOYSA-N
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Description

2-Azidocyclohexane-1-carboxylic acid is an organic compound that belongs to the class of carboxylic acids It features a cyclohexane ring substituted with an azido group (-N₃) and a carboxyl group (-COOH)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azidocyclohexane-1-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexane, which is then functionalized to introduce the azido and carboxyl groups.

    Carboxylation: The carboxyl group can be introduced via carboxylation reactions, such as the reaction of cyclohexyl azide with carbon dioxide in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Azidocyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the azido group to an amine group.

    Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can react with the azido group under mild conditions.

Major Products Formed

    Oxidation: Cyclohexanone or cyclohexanecarboxaldehyde.

    Reduction: Cyclohexylamine.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

2-Azidocyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a precursor in organic synthesis.

    Biology: The compound can be used in the study of biological pathways involving azido groups and carboxylic acids.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Azidocyclohexane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole rings. The carboxyl group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1-carboxylic acid: Lacks the azido group, making it less reactive in certain chemical reactions.

    2-Aminocyclohexane-1-carboxylic acid: Contains an amino group instead of an azido group, leading to different reactivity and applications.

Uniqueness

2-Azidocyclohexane-1-carboxylic acid is unique due to the presence of both azido and carboxyl groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

2-azidocyclohexane-1-carboxylic acid

InChI

InChI=1S/C7H11N3O2/c8-10-9-6-4-2-1-3-5(6)7(11)12/h5-6H,1-4H2,(H,11,12)

InChI Key

FUKMDNCTORBUJS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C(=O)O)N=[N+]=[N-]

Origin of Product

United States

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